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molecular formula C8H8BrN B3242462 2-Bromo-5-(prop-1-en-2-yl)pyridine CAS No. 1516805-43-8

2-Bromo-5-(prop-1-en-2-yl)pyridine

Cat. No. B3242462
M. Wt: 198.06 g/mol
InChI Key: TUVPZXKIBHJGEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09150575B2

Procedure details

A lanthanum(III) chloride-bis(lithium chloride) complex (0.6 M solution in THF, 16.7 mL, 10 mmol) was added to a solution of 1-(6-bromopyridin-3-yl)ethanone (2 g, 10 mmol) in THF (10 mL), and the mixture was stirred at room temperature for 1 hour. Methyl magnesium bromide (1.12 M solution in THF, 10.7 mL, 12 mmol) was added thereto at 0° C., and the mixture was stirred for 1 hour. A 10% citric acid aqueous solution was added to the reaction solution, and the solvent was distilled off under reduced pressure. The residue was diluted with ethyl acetate, and insoluble matter was filtered off through Celite. After extraction with ethyl acetate twice, combined organic layers were washed with brine and dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure. An internal salt of (methoxycarbonylsulfamoyl)triethylammonium hydroxide (2.86 g, 12 mmol) was added to a solution of the obtained residue in THF (20 mL), and the mixture was stirred at 60° C. for 2 hours. The solvent in the reaction solution was distilled off under reduced pressure, and ethyl acetate was added to the residue. The organic layer was washed with brine and dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure. The obtained residue was purified by silica gel column chromatography [elute: hexane/ethyl acetate=98/2-80/20 (gradient)] to obtain the title compound (1.00 g, yield: 51%).
[Compound]
Name
lanthanum(III) chloride-bis(lithium chloride)
Quantity
16.7 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.86 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
51%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[CH:6][C:5]([C:8](=O)[CH3:9])=[CH:4][CH:3]=1.[CH3:11][Mg]Br.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.[OH-].COC(NS([N+](CC)(CC)CC)(=O)=O)=O>C1COCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([CH3:9])=[CH2:11])=[CH:6][N:7]=1 |f:3.4|

Inputs

Step One
Name
lanthanum(III) chloride-bis(lithium chloride)
Quantity
16.7 mL
Type
reactant
Smiles
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC=C(C=N1)C(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10.7 mL
Type
reactant
Smiles
C[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Four
Name
Quantity
2.86 g
Type
reactant
Smiles
[OH-].COC(=O)NS(=O)(=O)[N+](CC)(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
at 0° C., and the mixture was stirred for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate, and insoluble matter
FILTRATION
Type
FILTRATION
Details
was filtered off through Celite
EXTRACTION
Type
EXTRACTION
Details
After extraction with ethyl acetate twice
WASH
Type
WASH
Details
were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
STIRRING
Type
STIRRING
Details
the mixture was stirred at 60° C. for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The solvent in the reaction solution was distilled off under reduced pressure, and ethyl acetate
ADDITION
Type
ADDITION
Details
was added to the residue
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography [elute: hexane/ethyl acetate=98/2-80/20 (gradient)]

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=NC=C(C=C1)C(=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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